molecular formula C11H12ClF3O2 B8031827 1-Butoxy-3-chloro-5-(trifluoromethoxy)benzene

1-Butoxy-3-chloro-5-(trifluoromethoxy)benzene

Cat. No.: B8031827
M. Wt: 268.66 g/mol
InChI Key: TXTBSDCWDZQNGR-UHFFFAOYSA-N
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Description

1-Butoxy-3-chloro-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C11H12ClF3O2 It is a derivative of benzene, featuring a butoxy group, a chlorine atom, and a trifluoromethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butoxy-3-chloro-5-(trifluoromethoxy)benzene can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Butoxy-3-chloro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Butoxy-3-chloro-5-(trifluoromethoxy)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-butoxy-3-chloro-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Such as enzymes or receptors that it binds to or modifies.

    Pathways Involved: The compound may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

1-Butoxy-3-chloro-5-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:

    1-Butoxy-3-chloro-5-fluorobenzene: Differing by the presence of a fluorine atom instead of a trifluoromethoxy group.

    1-Butoxy-3-chloro-5-methoxybenzene: Differing by the presence of a methoxy group instead of a trifluoromethoxy group.

Uniqueness: The trifluoromethoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and stability, making it distinct from its analogs.

Properties

IUPAC Name

1-butoxy-3-chloro-5-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3O2/c1-2-3-4-16-9-5-8(12)6-10(7-9)17-11(13,14)15/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTBSDCWDZQNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=CC(=C1)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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